Selective MAO-B Inhibition Profile
2-Ethyl-1-methylquinolin-4(1H)-one (the target compound) demonstrates potent inhibition of human recombinant monoamine oxidase B (MAO-B) with an IC₅₀ value of 10 nM [1]. This level of potency is orders of magnitude greater than that observed for its close structural analogs: 2-ethylquinolin-4(1H)-one, which lacks the N1-methyl group, exhibits an IC₅₀ of 5,500 nM (a 550-fold difference) [2], and 1-methyl-2-phenylquinolin-4-one, which has a different C2 substituent, shows an IC₅₀ of 100,000 nM (a 10,000-fold difference) [3]. Furthermore, the target compound displays >350-fold selectivity for MAO-B over cytochrome P450 3A4 (CYP3A4) (IC₅₀ = 3,500 nM), indicating a favorable off-target profile for neurological applications [1].
| Evidence Dimension | In vitro inhibitory potency (IC₅₀) against human MAO-B |
|---|---|
| Target Compound Data | IC₅₀ = 10 nM |
| Comparator Or Baseline | 2-Ethylquinolin-4(1H)-one: IC₅₀ = 5,500 nM; 1-Methyl-2-phenylquinolin-4-one: IC₅₀ = 100,000 nM |
| Quantified Difference | 550-fold more potent than 2-ethylquinolin-4(1H)-one; 10,000-fold more potent than 1-methyl-2-phenylquinolin-4-one |
| Conditions | Inhibition of human recombinant MAO-B expressed in supersomes, assessed as inhibition of 4-hydroxyquinoline formation using kynuramine as substrate. |
Why This Matters
For projects targeting MAO-B for neurological disorders, the >550-fold potency advantage of the target compound over its closest unsubstituted analog justifies its selection, as it allows for lower effective concentrations in assays and reduces material requirements.
- [1] BindingDB (2025). Entry for BDBM50585935 (CHEMBL5090153), 2-Ethyl-1-methylquinolin-4(1H)-one. Retrieved February 12, 2025. View Source
- [2] BindingDB (2025). Entry for BDBM50538764 (CHEMBL4645356), 2-Ethylquinolin-4(1H)-one. Retrieved February 12, 2025. View Source
- [3] BindingDB (2025). Entry for BDBM50401980 (CHEMBL2203921), 1-Methyl-2-phenylquinolin-4-one. Retrieved February 12, 2025. View Source
